Trisulfure de diisopropyle

Vue d'ensemble

Description

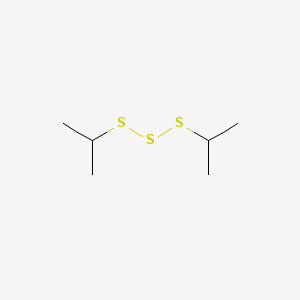

Diisopropyl trisulfide is an organosulfur compound with the molecular formula C6H14S3. It is characterized by the presence of three sulfur atoms connected in a chain, flanked by two isopropyl groups. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Applications De Recherche Scientifique

Diisopropyl trisulfide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying sulfur metabolism.

Industry: Used in the production of rubber, plastics, and other materials where sulfur compounds are required.

Mécanisme D'action

Target of Action

Diisopropyl trisulfide is a chemical intermediate Disulfides, a related group of compounds, are known to interact with various proteins, biopolymers, and biomolecules .

Mode of Action

It is known that disulfides, including diisopropyl trisulfide, exhibit a common mode of action that involves oxidative stress response mediated by reactive oxygen species and free radical intermediates generated after disulfide bond cleavage and subsequent redox cycling of the resulting mercaptan .

Biochemical Pathways

Disulfides and trisulfides are known to play crucial roles in various biological functions related to cell signaling, protein conformation and folding processes, redox homeostasis, and biopolymer secondary structure development .

Pharmacokinetics

Its molecular weight is 18238 , which may influence its absorption and distribution in the body.

Result of Action

Related compounds such as disulfides are known to initiate stimulus-responses and/or self-healing in biomedical and non-biomedical applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diisopropyl trisulfide. For instance, temperature and solvent conditions can influence the synthesis of trisulfides and disulfides . Additionally, disulfide oil, a substance composed of different disulfides and trisulfides, has been shown to possess high aquatic toxicity, moderate environmental persistence, and varying levels of acute and repeated dose toxicity .

Analyse Biochimique

Biochemical Properties

Diisopropyl trisulfide plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thiol-containing enzymes, where diisopropyl trisulfide can form disulfide bonds. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For example, diisopropyl trisulfide can inhibit the activity of certain proteases by forming disulfide bonds with the thiol groups in the active site of the enzyme .

Cellular Effects

Diisopropyl trisulfide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, diisopropyl trisulfide has been found to induce oxidative stress in cells by generating reactive oxygen species. This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase pathway, which can result in changes in gene expression and cellular responses . Additionally, diisopropyl trisulfide can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of diisopropyl trisulfide involves its ability to form disulfide bonds with thiol-containing biomolecules. This interaction can lead to the modification of protein structure and function. For example, diisopropyl trisulfide can inhibit the activity of enzymes by forming disulfide bonds with the thiol groups in the active site, thereby preventing substrate binding and catalysis . Additionally, diisopropyl trisulfide can induce changes in gene expression by activating signaling pathways that regulate transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisopropyl trisulfide can change over time due to its stability and degradation. Diisopropyl trisulfide is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term exposure to diisopropyl trisulfide can also result in changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of diisopropyl trisulfide in animal models can vary depending on the dosage. At low doses, diisopropyl trisulfide may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic effects, such as oxidative stress and cell death. In animal studies, diisopropyl trisulfide has been shown to cause adverse effects at high doses, including liver and kidney damage . These toxic effects are likely due to the generation of reactive oxygen species and the disruption of cellular redox balance.

Metabolic Pathways

Diisopropyl trisulfide is involved in various metabolic pathways, particularly those related to sulfur metabolism. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which are involved in maintaining cellular redox balance. Diisopropyl trisulfide can also affect the levels of metabolites such as glutathione and cysteine, which play crucial roles in cellular antioxidant defense .

Transport and Distribution

Within cells and tissues, diisopropyl trisulfide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, diisopropyl trisulfide can bind to proteins and other biomolecules, affecting its localization and accumulation. For example, diisopropyl trisulfide can bind to albumin in the bloodstream, which can influence its distribution to various tissues .

Subcellular Localization

Diisopropyl trisulfide is localized to specific subcellular compartments, where it can exert its effects on cellular function. It can be found in the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of diisopropyl trisulfide is influenced by targeting signals and post-translational modifications. For instance, diisopropyl trisulfide can be targeted to the mitochondria through interactions with mitochondrial transport proteins, where it can affect mitochondrial function and induce oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diisopropyl trisulfide can be synthesized through the reaction of isopropyl thiol with sulfur. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the trisulfide linkage.

Industrial Production Methods

In industrial settings, diisopropyl trisulfide is produced using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves the careful handling of sulfur and thiol compounds to prevent unwanted side reactions and ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Diisopropyl trisulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other lower sulfides.

Substitution: It can participate in substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

Oxidation Products: Diisopropyl sulfoxide, diisopropyl sulfone.

Reduction Products: Isopropyl thiol, diisopropyl disulfide.

Substitution Products: Various organosulfur compounds depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl trisulfide: Similar structure but with methyl groups instead of isopropyl groups.

Diethyl trisulfide: Similar structure but with ethyl groups instead of isopropyl groups.

Diphenyl trisulfide: Similar structure but with phenyl groups instead of isopropyl groups.

Uniqueness

Diisopropyl trisulfide is unique due to its specific isopropyl groups, which influence its reactivity and physical properties. Compared to other trisulfides, it has distinct chemical behavior and applications, making it valuable in specific industrial and research contexts.

Activité Biologique

Diisopropyl trisulfide (DIPTS) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DIPTS, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of Diisopropyl Trisulfide

Diisopropyl trisulfide is a member of the trisulfide family, which includes other compounds such as diallyl trisulfide (DATS). These compounds are characterized by their ability to release hydrogen sulfide (H₂S) upon metabolic transformation, which is linked to various health benefits, particularly in cardiovascular and antimicrobial contexts.

1. Hydrogen Sulfide Release:

DIPTS acts as a donor of H₂S, a signaling molecule with numerous physiological roles. H₂S has been shown to exert cardioprotective effects by enhancing nitric oxide (NO) bioavailability and promoting vasodilation. This mechanism is crucial in maintaining cardiovascular health and preventing conditions such as hypertension and heart failure .

2. Antimicrobial Properties:

Research indicates that DIPTS exhibits antimicrobial activity against various pathogens. The compound disrupts bacterial cell membranes and inhibits biofilm formation, which is critical in treating infections caused by resistant bacteria . The mechanism involves downregulation of specific transport proteins that are essential for bacterial survival .

3. Apoptosis Induction:

DIPTS has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process involves the activation of stress pathways that lead to cell death, making DIPTS a candidate for cancer therapy .

Cardiovascular Health

DIPTS has demonstrated significant effects on cardiovascular health through its H₂S-releasing properties. In experimental models, it has been shown to:

- Improve cardiac function in models of myocardial infarction.

- Reduce oxidative stress markers and inflammation.

- Enhance endothelial function by increasing NO production .

Antimicrobial Activity

In vivo studies have confirmed the efficacy of DIPTS against foodborne pathogens. The minimum inhibitory concentration (MIC) for various bacteria has been established, indicating its potential use as a natural preservative in food products. The following table summarizes the antimicrobial activity observed:

| Pathogen | MIC (μg/mL) | Effect Observed |

|---|---|---|

| Escherichia coli | 32 | Inhibition of growth |

| Salmonella enterica | 64 | Biofilm disruption |

| Staphylococcus aureus | 16 | Cell membrane damage |

Cancer Cell Lines

DIPTS has been evaluated for its anticancer properties across several cell lines including prostate and breast cancer cells. The compound's ability to induce apoptosis was linked to increased ROS levels and activation of apoptotic pathways.

Case Studies

Case Study 1: Cardioprotective Effects

A study involving rats demonstrated that administration of DIPTS significantly improved heart function post-myocardial infarction compared to control groups. Key findings included reduced infarct size and improved left ventricular ejection fraction.

Case Study 2: Antimicrobial Efficacy

In a controlled trial, poultry were treated with DIPTS to assess its effectiveness against Salmonella infections. Results indicated a significant reduction in bacterial load in treated groups compared to untreated controls, suggesting its potential use in agricultural settings.

Propriétés

IUPAC Name |

2-(propan-2-yltrisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S3/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSBMCRYUJOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SSSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208155 | |

| Record name | Diisopropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to slightly yellowish liquid; sulfurous garlic-like aroma | |

| Record name | Diisopropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; 1% soluble in heptane; soluble in triacetin, soluble (in ethanol) | |

| Record name | Diisopropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.134-1.140 | |

| Record name | Diisopropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5943-34-0 | |

| Record name | Diisopropyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5943-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FQ8084070 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What natural sources contain Diisopropyl trisulfide and what is its potential use?

A1: Diisopropyl trisulfide is found in certain cyanobacteria species, specifically within the genus Microcystis. [] Interestingly, this compound contributes to the characteristic "sulphurous malodour" associated with these cyanobacteria. [] While more research is needed to fully understand its biological activity, preliminary studies suggest that Diisopropyl trisulfide, along with other organosulfur compounds, might contribute to the antiproliferative effects observed in extracts of Allium species like onions. [] This finding suggests potential applications in developing novel anticancer agents.

Q2: How does the presence of Diisopropyl trisulfide help in classifying different species of cyanobacteria?

A2: Research indicates that the presence of Diisopropyl trisulfide, along with other isopropyl sulfides, serves as a distinctive chemical marker for a specific chemotype within the Microcystis genus. [] This chemical characteristic can differentiate them from other cyanobacteria species and even within the Microcystis genus itself, aiding in their taxonomic classification.

Q3: Can Diisopropyl trisulfide be used to control pests like the pine wood nematode?

A3: While the provided research papers do not directly investigate Diisopropyl trisulfide's effect on the pine wood nematode, they highlight the nematicidal potential of other organosulfur compounds, particularly those found in Allium species like onions and garlic. [, ] These studies suggest that further research into Diisopropyl trisulfide's potential as a natural nematicide could be valuable, especially for combating pests like the pine wood nematode that cause significant ecological and economic damage.

Q4: What analytical techniques are used to identify and quantify Diisopropyl trisulfide?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a key technique used for identifying and quantifying volatile compounds like Diisopropyl trisulfide in complex mixtures. [, ] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.